((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane
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Overview
Description
((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane: is a chemical compound that features a brominated chroman ring attached to a tert-butyl dimethylsilane group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 6-bromochroman-4-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane can undergo oxidation reactions, particularly at the chroman ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The bromine atom in the chroman ring can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethylformamide or ethanol.
Major Products:
Oxidation: Quinones or other oxidized chroman derivatives.
Reduction: Hydrogenated chroman derivatives.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated chroman derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents with antioxidant or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced materials and coatings. Its reactivity and structural features make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which ((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane exerts its effects depends on its specific application. In chemical reactions, the tert-butyl dimethylsilane group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the chroman moiety may interact with cellular components, potentially influencing oxidative stress pathways and modulating enzyme activity.
Comparison with Similar Compounds
- ((6-Chlorochroman-4-yl)oxy)(tert-butyl)dimethylsilane
- ((6-Fluorochroman-4-yl)oxy)(tert-butyl)dimethylsilane
- ((6-Iodochroman-4-yl)oxy)(tert-butyl)dimethylsilane
Comparison:
- ((6-Bromochroman-4-yl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the bromine atom, which can participate in specific reactions such as nucleophilic substitution more readily than chlorine or fluorine derivatives.
- The bromine atom also imparts different electronic properties to the chroman ring, potentially affecting the compound’s reactivity and interaction with other molecules.
- Compared to the iodo derivative, the bromine compound is generally more stable and less reactive, making it suitable for a wider range of applications.
Properties
IUPAC Name |
(6-bromo-3,4-dihydro-2H-chromen-4-yl)oxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO2Si/c1-15(2,3)19(4,5)18-14-8-9-17-13-7-6-11(16)10-12(13)14/h6-7,10,14H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWUULTZIYURCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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